Another study focuses on the synthesis of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide (SSR180575) and its carbon-11 labeled analog, [indole-N-methyl-11C]SSR180575, designed for imaging neuroinflammation with Positron Emission Tomography (PET). [] This synthesis highlights the possibility of introducing isotopes for research purposes.
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a synthetic compound that belongs to the class of pyridazinoindoles, which are known for their diverse biological activities. This compound is particularly noted for its potential applications in molecular imaging and as a ligand for the translocator protein, which is implicated in various neurological disorders and cancers.
This compound can be classified as:
The synthesis of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves several key steps:
The molecular structure of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be described as follows:
The compound's structure indicates potential interactions with biological targets due to its planar configuration and the presence of electron-withdrawing groups like fluorine.
The chemical reactivity of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be explored through several types of reactions:
These reactions can be utilized in further modifications of the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one primarily involves its interaction with the translocator protein (TSPO). Upon binding to TSPO, this compound may influence mitochondrial function and cellular signaling pathways associated with apoptosis and inflammation.
In vivo studies have shown that radiolabeled derivatives can serve as effective probes for positron emission tomography imaging of gliomas, indicating that this compound may facilitate the visualization of tumor metabolism and pathology in clinical settings .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the identity and purity of synthesized compounds like 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one.
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has significant potential applications in scientific research:
The pyridazino[4,5-b]indole scaffold emerged as a privileged structure in medicinal chemistry following the discovery of SSR180575 (7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide). This high-affinity TSPO ligand (Ki = 1.23 pM) was patented by Sanofi-Aventis for neuroprotective and anti-inflammatory applications [2]. Initial syntheses required seven steps, limiting accessibility for structure-activity relationship (SAR) studies. However, a breakthrough four-step synthesis from commercial starting materials enabled efficient diversification at the N3 position, leading to novel analogs like the fluorinated derivative 14 (7-chloro-N,N,5-trimethyl-4-oxo-3-(6-fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide) [2]. This advancement catalyzed research into pyridazinoindoles for targeting mitochondrial translocator protein (TSPO), a biomarker overexpressed in neuroinflammation and cancers.
Table 1: Key Pyridazinoindole Derivatives and TSPO Binding Affinities
Compound | R Group (N3 Position) | C6 Glioma Ki (pM) | Tissue Selectivity |
---|---|---|---|
SSR180575 (3) | Phenyl | 1.23 ± 0.08 | Pan-tissue |
9 | 2-Fluorophenyl | 0.422 ± 0.06 | Kidney-preferential |
10 | 3-Fluorophenyl | 0.280 ± 0.07 | Heart/kidney |
14 | 6-Fluoropyridin-2-yl | 1.19 ± 0.05 | Tumor-selective |
16 | 3-Bromo-2-pyridyl | 1.48 ± 0.2 | Heart-preferential |
Data compiled from in vitro binding assays against [³H]PK11195 [2].
Fluorination is a strategic tool for optimizing TSPO ligands, serving dual roles in enhancing target binding and enabling PET imaging. Fluorine’s high electronegativity influences electronic properties, while its small atomic radius permits subtle modifications to molecular conformation. In pyridazinoindoles, fluorination at the N3 aryl group (e.g., compound 14) maintains sub-nanomolar affinity (Ki = 1.19 pM) while introducing a site for isotopic labeling with fluorine-18 [2]. This approach addresses limitations of carbon-11 tracers (e.g., [¹¹C]PK11195), whose 20-minute half-life restricts imaging protocols. Fluorine-18’s 110-minute half-life permits longitudinal studies and off-site radiotracer production [3] [6]. Beyond pyridazinoindoles, fluorinated quinazoline analogs like ER176 demonstrate reduced lipophilicity (clogD = 3.55 vs. 4.12 for chloro-analog), improving blood-brain barrier penetration—a critical factor for neuroimaging applications [3].
Table 2: Impact of Fluorination on TSPO Ligand Properties
Modification Type | Example Compound | Key Effect | Imaging Application |
---|---|---|---|
Aryl-F at N3 | Pyridazinoindole 14 | Ki = 1.19 pM | [¹⁸F]-14 for glioma PET |
2-F-Phenyl in PK11195 | Fluoro-PK11195 | Maintained affinity vs. TSPO | Potential [¹⁸F] labeling |
Trifluoromethylation | ER176-CF₃ analogs | Increased metabolic stability | [¹¹C] or [¹⁸F] probes |
Aliphatic [¹⁸F] labeling | [¹⁸F]DPA-714 | Extended half-life | Neuroinflammation tracking |
Comparative data from TSPO ligand optimization studies [3] [6] [9].
The 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (C₁₀H₆FN₃O, MW 203.17) exemplifies targeted fluorination within the indole core. Positioned at the C8 indole site, fluorine sterically and electronically modulates interactions with TSPO’s hydrophobic binding crevice. This substitution enhances tumor selectivity in glioma models, as evidenced by the fluorinated analog [¹⁸F]-14, which exhibits 5-fold higher accumulation in C6 gliomas versus healthy brain tissue [2]. The 8-fluoro group also influences physicochemical parameters:
In oncological contexts, TSPO overexpression correlates with glioma aggressiveness and metastatic potential. The 8-fluoro derivative’s specificity enables PET imaging of tumor-associated inflammation, offering superior contrast to amino acid-based tracers like [¹⁸F]FET, which suffer from nonspecific background accumulation [2] [6].
Table 3: Biological Activities of 8-Fluoro Pyridazinoindole Derivatives
Biological Target | Ligand | Key Finding | Reference Model |
---|---|---|---|
TSPO in glioma | [¹⁸F]-14 | Tumor-to-background ratio > 5:1 | C6 rat glioma |
Neuroinflammation | SSR180575 (8-F analog) | Microglia activation imaging | Neurodegenerative models |
Cancer metastasis | Non-radiolabeled 8-fluoro | Correlation with TSPO density | Breast cancer lines |
In vivo and in vitro evidence supporting target significance [2] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7